Phosphine oxide, bis(1-methylpropyl)pentyl-
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Overview
Description
Phosphine oxide, bis(1-methylpropyl)pentyl- is an organophosphorus compound with the molecular formula C13H29OP. It is a type of tertiary phosphine oxide, characterized by the presence of a phosphorus atom bonded to three alkyl groups and an oxygen atom. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine oxide, bis(1-methylpropyl)pentyl- can be synthesized through the oxidation of the corresponding tertiary phosphine. The general synthetic route involves the reaction of the tertiary phosphine with an oxidizing agent such as hydrogen peroxide or oxygen. The reaction is typically carried out under mild conditions, often at room temperature, to avoid over-oxidation and ensure high yields .
Industrial Production Methods
In industrial settings, the production of phosphine oxide, bis(1-methylpropyl)pentyl- often involves the use of air-free techniques to prevent unwanted oxidation. The process may include the use of specialized equipment to control the reaction environment and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphine oxide, bis(1-methylpropyl)pentyl- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of phosphinic acids.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
Phosphinic Acids: Formed through further oxidation.
Phosphines: Formed through reduction.
Substituted Phosphine Oxides: Formed through nucleophilic substitution.
Scientific Research Applications
Phosphine oxide, bis(1-methylpropyl)pentyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biological systems and as a probe for studying phosphorus-containing biomolecules.
Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of phosphine oxide, bis(1-methylpropyl)pentyl- involves its ability to act as a ligand, coordinating with metal ions and participating in various catalytic processes. The compound’s phosphorus-oxygen bond is highly polar, allowing it to interact with a wide range of molecular targets and pathways .
Comparison with Similar Compounds
Phosphine oxide, bis(1-methylpropyl)pentyl- can be compared with other similar compounds such as:
Triphenylphosphine oxide: Another tertiary phosphine oxide with different alkyl groups.
Diphenylphosphine oxide: A secondary phosphine oxide with two phenyl groups.
Triethylphosphine oxide: A tertiary phosphine oxide with ethyl groups
Uniqueness
Phosphine oxide, bis(1-methylpropyl)pentyl- is unique due to its specific alkyl group arrangement, which imparts distinct chemical properties and reactivity compared to other phosphine oxides .
List of Similar Compounds
- Triphenylphosphine oxide
- Diphenylphosphine oxide
- Triethylphosphine oxide
Properties
CAS No. |
52911-13-4 |
---|---|
Molecular Formula |
C13H29OP |
Molecular Weight |
232.34 g/mol |
IUPAC Name |
1-di(butan-2-yl)phosphorylpentane |
InChI |
InChI=1S/C13H29OP/c1-6-9-10-11-15(14,12(4)7-2)13(5)8-3/h12-13H,6-11H2,1-5H3 |
InChI Key |
MOISWZCRUUWWBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCP(=O)(C(C)CC)C(C)CC |
Origin of Product |
United States |
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